![molecular formula C5H3ClFNO B6337987 3-Chloro-2-fluoropyridin-4-ol CAS No. 1227499-28-6](/img/structure/B6337987.png)
3-Chloro-2-fluoropyridin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-fluoropyridin-4-ol is a chemical compound with the molecular formula C5H3ClFNO . It has a molecular weight of 147.54 . The compound is solid in physical form .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as 3-Chloro-2-fluoropyridin-4-ol, is a topic of interest in the field of chemical research . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .Molecular Structure Analysis
The InChI code for 3-Chloro-2-fluoropyridin-4-ol is 1S/C5H3ClFNO/c6-4-3(9)1-2-8-5(4)7/h1-2H, (H,8,9) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
3-Chloro-2-fluoropyridin-4-ol is a solid compound . It has a molecular weight of 147.54 . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications
Chemical Synthesis
3-Chloro-2-fluoropyridin-4-ol is often used in chemical synthesis . It’s a versatile building block in the synthesis of various organic compounds due to its unique structure and reactivity .
Material Science
In material science, this compound can be used in the development of new materials with unique properties . Its fluorine atom can influence the properties of the final material, such as its reactivity, stability, and electronic properties .
Chromatography
3-Chloro-2-fluoropyridin-4-ol can be used in chromatography, a method used to separate mixtures . The compound’s unique structure can interact with the mixture components, helping to separate them based on their different interactions .
Analytical Research
This compound can also be used in analytical research . Its unique structure and properties can be used to study the behavior of similar compounds, contributing to the understanding of their chemical behavior .
Synthesis of Fluorinated Pyridines
3-Chloro-2-fluoropyridin-4-ol is used in the synthesis of fluorinated pyridines . These compounds have interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Medical Research
In medical research, 3-Chloro-2-fluoropyridin-4-ol can be used in the synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds . This presents a special interest as potential imaging agents for various biological applications .
Agricultural Research
The introduction of fluorine atoms into lead structures is one of the most generally useful chemical modifications in the search for new agricultural products having improved physical, biological, and environmental properties . 3-Chloro-2-fluoropyridin-4-ol, being a fluorine-containing compound, can be used in the development of new agricultural active ingredients .
Pharmaceutical Research
About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom . The high availability of fluorinated synthetic blocks like 3-Chloro-2-fluoropyridin-4-ol, effective fluorinating reagents, and reliable fluorination technology have rapidly accelerated developments in this field .
Safety and Hazards
Future Directions
Fluorinated pyridines, such as 3-Chloro-2-fluoropyridin-4-ol, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have potential applications in various fields, including agriculture and medicine . The development of fluorinated chemicals has been steadily increasing .
Mechanism of Action
Target of Action
It is known that fluoropyridines, a class of compounds to which 3-chloro-2-fluoropyridin-4-ol belongs, have been used in the synthesis of various biologically active compounds .
Mode of Action
Fluoropyridines, in general, are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Biochemical Pathways
Fluoropyridines have been used in the synthesis of various compounds with biological activity, suggesting they may interact with a variety of biochemical pathways .
Result of Action
As a fluoropyridine, it is known to possess interesting and unusual physical, chemical, and biological properties .
Action Environment
It is known that the introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties .
properties
IUPAC Name |
3-chloro-2-fluoro-1H-pyridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClFNO/c6-4-3(9)1-2-8-5(4)7/h1-2H,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUINNOXZSCPOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C(C1=O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-fluoropyridin-4-OL |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.